2,4-Dichloro-5-methyl-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide
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Description
2,4-Dichloro-5-methyl-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide is a useful research compound. Its molecular formula is C14H20Cl2N2O3S and its molecular weight is 367.29. The purity is usually 95%.
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Scientific Research Applications
Evaluation in Pulmonary Diseases
Research evaluates the use of closely related phosphatidylinositol 3-kinase inhibitors, highlighting their potential in treating idiopathic pulmonary fibrosis and cough. These inhibitors show promising in vitro data supporting their utility in pulmonary conditions, marking a significant step forward in therapeutic options for these diseases (Norman, 2014).
Cognitive Enhancement Properties
The study of SB-399885, a potent, selective 5-HT6 receptor antagonist, reveals its cognitive enhancing properties in animal models. This research underscores the potential therapeutic utility of such compounds in treating cognitive deficits associated with Alzheimer's disease and schizophrenia, demonstrating the broad applicability of sulfonamide derivatives in neurodegenerative disease research (Hirst et al., 2006).
Cancer Research
Novel ureido benzenesulfonamides incorporating triazine moieties have been identified as potent inhibitors of carbonic anhydrase isoforms, particularly hCA IX, which is a validated drug target for anticancer agents. These findings provide a basis for the development of isoform-selective and potent inhibitors for cancer treatment, highlighting the compound's role in medicinal chemistry and oncology (Lolak et al., 2019).
Antimicrobial and Anti-HIV Activity
Research into benzenesulfonamides bearing oxadiazole moiety has explored their antimicrobial and anti-HIV activities. This investigation into the biological activities of sulfonamide derivatives expands our understanding of their potential in treating infectious diseases, offering insights into new therapeutic strategies (Iqbal et al., 2006).
Environmental and Analytical Chemistry
Studies on the analysis of aliphatic amines in water demonstrate the versatility of sulfonamide derivatives in environmental science. By developing methods for detecting such compounds in aquatic environments, this research contributes to our understanding of pollution and its impact, emphasizing the importance of environmental monitoring and safety (Sacher et al., 1997).
Properties
IUPAC Name |
2,4-dichloro-5-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O3S/c1-11-9-14(13(16)10-12(11)15)22(19,20)17-3-2-4-18-5-7-21-8-6-18/h9-10,17H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRXZLNBTQISFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901321632 |
Source
|
Record name | 2,4-dichloro-5-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901321632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49727575 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
325992-16-3 |
Source
|
Record name | 2,4-dichloro-5-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901321632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.